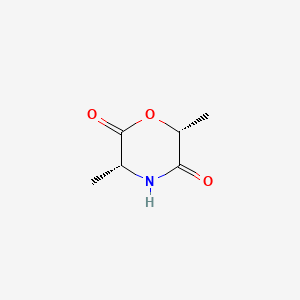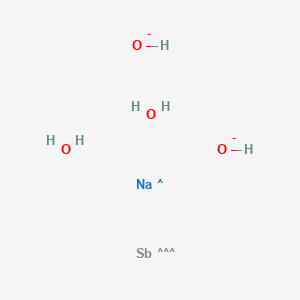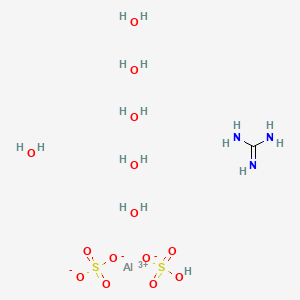![molecular formula C22H23F3N4O2 B593057 3,4-difluoro-N-[2-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-8-yl]ethyl]-benzamide CAS No. 1426916-02-0](/img/structure/B593057.png)
3,4-difluoro-N-[2-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-8-yl]ethyl]-benzamide
説明
ML-298 is an inhibitor of phospholipase D2 (PLD2; IC50 = 355 nM). It is selective for PLD2 over PLD1 (IC50 = 20,000 nM). It decreases invasive migration of U87-MG glioblastoma cells when used at a concentration of 10 µM without inducing cytotoxicity.
Novel Selective Inhibitor of PLD2
科学的研究の応用
Inhibition of Phospholipase D2 (PLD2)
ML298 is a potent, specific inhibitor of Phospholipase D2 (PLD2; IC 50 = 355 nM). It does not affect PLD1 activity at concentrations up to 20 μM . PLD2 is an enzyme involved in the regulation of cellular processes such as signal transduction, membrane trafficking, and cytoskeletal reorganization .
Cancer Research
ML298’s inhibition of PLD2 has implications in cancer research. PLD2 has been implicated in cancer cell proliferation and survival, and its inhibition could potentially be used as a therapeutic strategy .
Neurological Research
The inhibition of PLD2 by ML298 may also have applications in neurological research. PLD2 is involved in the regulation of neurotransmitter release and synaptic plasticity, processes that are crucial for learning and memory .
Inflammatory Diseases
PLD2 plays a role in the regulation of inflammatory responses. Therefore, ML298 could potentially be used in the treatment of inflammatory diseases .
Cardiovascular Diseases
PLD2 is involved in the regulation of cardiovascular functions such as heart rate and blood pressure. Inhibitors like ML298 could potentially be used in the treatment of cardiovascular diseases .
Metabolic Disorders
PLD2 is involved in lipid metabolism and insulin signaling. Therefore, ML298 could potentially be used in the treatment of metabolic disorders such as diabetes .
作用機序
Target of Action
The primary target of ML298 is Phospholipase D2 (PLD2) . PLD2 is an enzyme that plays a crucial role in lipid signaling pathways, which are essential for various cellular functions.
Mode of Action
ML298 acts by selectively inhibiting the activity of PLD2 . The inhibition of PLD2 by ML298 is potent, with an IC50 value of 355 nM . This means that ML298 can effectively inhibit PLD2 activity at relatively low concentrations.
Biochemical Pathways
By inhibiting PLD2, ML298 affects the lipid signaling pathways in which PLD2 is involved . .
Pharmacokinetics
It is soluble in dmso, which may impact its bioavailability .
Result of Action
The inhibition of PLD2 by ML298 has been shown to decrease invasive migration in U87-MG glioblastoma cells . This suggests that ML298 may have potential therapeutic applications in the treatment of certain types of cancer.
Action Environment
It is worth noting that the storage and handling conditions of ml298 can impact its stability and effectiveness .
特性
IUPAC Name |
3,4-difluoro-N-[2-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl]ethyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23F3N4O2/c23-16-2-1-3-17(13-16)29-14-27-21(31)22(29)6-9-28(10-7-22)11-8-26-20(30)15-4-5-18(24)19(25)12-15/h1-5,12-13H,6-11,14H2,(H,26,30)(H,27,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAPVAKKLQGLNOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(=O)NCN2C3=CC(=CC=C3)F)CCNC(=O)C4=CC(=C(C=C4)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23F3N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary target of ML298 and what are the downstream effects of its inhibition?
A1: ML298 selectively inhibits Phospholipase D2 (PLD2). [, ] While the exact downstream effects are still under investigation, PLD2 inhibition has been linked to decreased invasive migration in U87-MG glioblastoma cells. []
Q2: What is known about the Structure-Activity Relationship (SAR) of ML298 and its analogs?
A2: ML298 is derived from a 1,3,8-triazaspiro[4.5]decane core, a scaffold traditionally known to favor PLD2 selectivity. [] Interestingly, a closely related analog, ML299, differing only by a single methyl group, demonstrates potent dual PLD1/2 inhibition. [] This suggests that subtle structural modifications within this scaffold can significantly impact target selectivity. Furthermore, the impact of the methyl group addition on PLD1 activity was found to be enantiospecific, highlighting the importance of stereochemistry in this class of compounds. []
Q3: Are there any in vitro or in vivo studies demonstrating the efficacy of ML298?
A3: Yes, ML298 was shown to decrease invasive migration in U87-MG glioblastoma cells, indicating potential as an anti-cancer agent. [] Additionally, ML298 exhibits favorable pharmacokinetic properties in mice, achieving high exposure in both lung and plasma following intraperitoneal administration. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![alpha-[2-(Phenylsulfonyl)hydrazono]benzenemethanol acetate](/img/structure/B592975.png)



![Ethyl 1-oxo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-6-carboxylate](/img/structure/B592987.png)


![(3R,6R,7Z,13R,16S,17S,21R,22R)-17-[(2S,4R,5S,6R)-5-[(2R,4R,5S,6R)-5-(3-chloro-6-hydroxy-2-methylbenzoyl)oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-28-hydroxy-3,22-dimethyl-23,26-dioxo-24,27-dioxapentacyclo[23.2.1.01,6.013,22.016,21]octacosa-4,7,14,25(28)-tetraene-4-carboxylic acid](/img/structure/B592992.png)

![sodium;3-[(2E)-2-[(2E,4E)-5-[1,1-dimethyl-3-(3-sulfonatopropyl)benzo[e]indol-3-ium-2-yl]penta-2,4-dienylidene]-1,1-dimethylbenzo[e]indol-3-yl]propane-1-sulfonate](/img/structure/B592995.png)